4-Chloropyridine-2,6-dicarbaldehyde
Overview
Description
4-Chloropyridine-2,6-dicarbaldehyde: is an organic compound with the molecular formula C7H4ClNO2. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 6 are replaced by aldehyde groups, and the hydrogen atom at position 4 is replaced by a chlorine atom. This compound is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Target of Action
It’s known that chloropyridines are often used as intermediates in various chemical reactions .
Mode of Action
Chloropyridines, in general, are known to participate in a variety of chemical reactions, acting as intermediates .
Result of Action
As an intermediate in chemical reactions, its effects would largely depend on the specific reactions and the resulting compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloropyridine-2,6-dicarbaldehyde typically involves the chlorination of pyridine derivatives followed by formylation. One common method includes the use of phosphoryl chloride (POCl3) as a chlorinating agent to introduce the chlorine atom at the 4-position of pyridine. The formylation at positions 2 and 6 can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloropyridine-2,6-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: 4-Chloropyridine-2,6-dicarboxylic acid.
Reduction: 4-Chloropyridine-2,6-dimethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloropyridine-2,6-dicarbaldehyde has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active compounds.
Medicine: It is a precursor in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
2-Chloropyridine: A derivative of pyridine with a chlorine atom at the 2-position.
3-Chloropyridine: A derivative of pyridine with a chlorine atom at the 3-position.
4-Chloropyridine: A derivative of pyridine with a chlorine atom at the 4-position.
Comparison: 4-Chloropyridine-2,6-dicarbaldehyde is unique due to the presence of two aldehyde groups at positions 2 and 6, in addition to the chlorine atom at position 4. This combination of functional groups allows for a diverse range of chemical reactions and applications. In contrast, other chloropyridine derivatives may have different reactivity and applications based on the position of the chlorine atom and the absence of additional functional groups.
Properties
IUPAC Name |
4-chloropyridine-2,6-dicarbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2/c8-5-1-6(3-10)9-7(2-5)4-11/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKSABGWROVHEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C=O)C=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601183 | |
Record name | 4-Chloropyridine-2,6-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10601183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
311767-65-4 | |
Record name | 4-Chloropyridine-2,6-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10601183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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